molecular formula C18H17N3O B5621716 N-ethyl-3'-(1H-pyrazol-1-yl)biphenyl-3-carboxamide

N-ethyl-3'-(1H-pyrazol-1-yl)biphenyl-3-carboxamide

Cat. No. B5621716
M. Wt: 291.3 g/mol
InChI Key: NOWJWIPBUIORCK-UHFFFAOYSA-N
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Description

Pyrazole derivatives, including compounds similar to N-ethyl-3'-(1H-pyrazol-1-yl)biphenyl-3-carboxamide, are a significant focus in chemical research due to their diverse pharmacological activities and potential applications in various fields. These compounds have been synthesized and characterized to explore their chemical and physical properties, offering insights into their applications and behaviors.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of hydrazines with suitable diketones or similar precursors. For instance, McLaughlin et al. (2016) synthesized and characterized a research chemical with a pyrazole ring, highlighting the synthesis routes and identification of by-products during the synthesis process (McLaughlin et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been elucidated using X-ray crystallography and spectroscopic methods. Studies such as that by Kumara et al. (2018) provide detailed insights into the molecular geometry, confirming the structure through single crystal X-ray diffraction studies (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, contributing to their wide range of applications. For example, Ledenyova et al. (2018) explored the reaction mechanisms involving pyrazole derivatives, providing insights into their chemical behavior and potential for functionalization (Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting points, and thermal stability, are crucial for their application in various domains. While specific studies on N-ethyl-3'-(1H-pyrazol-1-yl)biphenyl-3-carboxamide are not directly available, analogous compounds have been characterized for their thermal stability and solubility, providing a basis for understanding similar compounds.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and behavior under various conditions, are essential for the application of pyrazole derivatives in synthesis and product development. Studies such as those by Prabakaran et al. (2012) demonstrate the catalytic synthesis of pyrazole derivatives, highlighting their reactivity and potential for diverse chemical transformations (Prabakaran et al., 2012).

properties

IUPAC Name

N-ethyl-3-(3-pyrazol-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-2-19-18(22)16-8-3-6-14(12-16)15-7-4-9-17(13-15)21-11-5-10-20-21/h3-13H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWJWIPBUIORCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3'-(1H-pyrazol-1-yl)biphenyl-3-carboxamide

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